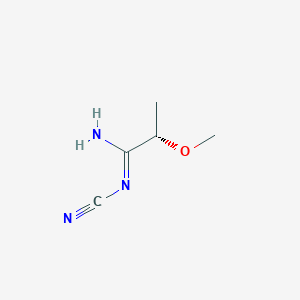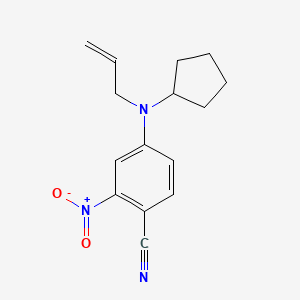
(1Z,2S)-N'-Cyano-2-methoxypropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z,2S)-N’-Cyano-2-methoxypropanimidamide is an organic compound with a unique structure that includes a cyano group and a methoxy group attached to a propanimidamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2S)-N’-Cyano-2-methoxypropanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-methoxypropanenitrile with an amine under acidic or basic conditions to form the desired imidamide. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of (1Z,2S)-N’-Cyano-2-methoxypropanimidamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and efficient production. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
(1Z,2S)-N’-Cyano-2-methoxypropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1Z,2S)-N’-Cyano-2-methoxypropanimidamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1Z,2S)-N’-Cyano-2-methoxypropanimidamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(1Z,2S)-N’-Cyano-2-ethoxypropanimidamide: Similar structure but with an ethoxy group instead of a methoxy group.
(1Z,2S)-N’-Cyano-2-hydroxypropanimidamide: Contains a hydroxy group instead of a methoxy group.
(1Z,2S)-N’-Cyano-2-aminopropanimidamide: Features an amino group in place of the methoxy group.
Uniqueness
(1Z,2S)-N’-Cyano-2-methoxypropanimidamide is unique due to the presence of both a cyano group and a methoxy group, which confer distinct chemical and biological properties
Properties
CAS No. |
654071-79-1 |
|---|---|
Molecular Formula |
C5H9N3O |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(2S)-N'-cyano-2-methoxypropanimidamide |
InChI |
InChI=1S/C5H9N3O/c1-4(9-2)5(7)8-3-6/h4H,1-2H3,(H2,7,8)/t4-/m0/s1 |
InChI Key |
WKABOTFXLVEWTH-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=NC#N)N)OC |
Canonical SMILES |
CC(C(=NC#N)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B12529066.png)

![3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid](/img/structure/B12529078.png)

![3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid](/img/structure/B12529094.png)
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(thiophen-3-yl)-4H-pyran-4-one](/img/structure/B12529105.png)





![2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12529167.png)
![1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene](/img/structure/B12529171.png)
